molecular formula C19H17BrN2O4S2 B1404504 N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide CAS No. 1245644-89-6

N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide

Cat. No.: B1404504
CAS No.: 1245644-89-6
M. Wt: 481.4 g/mol
InChI Key: BGMBOTNRLWKEHC-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide (CAS: 1245644-89-6) is a sulfonamide derivative featuring a brominated pyridine core and a dual sulfonamide functionality. Its molecular formula is C₁₉H₁₇BrN₂O₄S₂, with a molecular weight of 481.40 g/mol . Structurally, it incorporates:

  • A 5-bromopyridin-3-yl group, providing electronic modulation via bromine’s electron-withdrawing effects.
  • A 4-methylbenzenesulfonamide (tosyl) group, enhancing steric bulk and influencing solubility.

This compound is industrially significant, available in 99% purity and 25 kg batches for large-scale synthesis . Applications include intermediates in organic synthesis and specialized chemical processes, leveraging its sulfonamide backbone for reactivity .

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S2/c1-14-3-7-18(8-4-14)27(23,24)22(17-11-16(20)12-21-13-17)28(25,26)19-9-5-15(2)6-10-19/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMBOTNRLWKEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745307
Record name N-(5-Bromopyridin-3-yl)-4-methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-89-6
Record name N-(5-Bromopyridin-3-yl)-4-methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview:

  • Starting materials: 5-bromopyridine-3-amine and 4-methylbenzenesulfonyl chloride (tosyl chloride)
  • Solvent: Typically an aprotic solvent or a mixture such as dichloromethane with pyridine (which acts as a base to neutralize HCl formed)
  • Temperature: Mild heating around 313 K (40 °C) is often applied
  • Reaction time: Approximately 24 hours to ensure complete conversion
  • Work-up: Washing with dilute acid and brine, drying over anhydrous sodium sulfate, followed by solvent removal and recrystallization

This method yields the target compound with good purity and yield (around 68% reported in related sulfonamide syntheses).

Detailed Experimental Procedure

A representative procedure adapted from related sulfonamide syntheses is as follows:

Step Description
1 Dissolve 5-bromopyridine-3-amine (or analogous aminopyridine) in a mixture of dichloromethane and pyridine (e.g., 15:1 ratio)
2 Add 4-methylbenzenesulfonyl chloride slowly to the stirred solution
3 Heat the reaction mixture to approximately 313 K and stir for 24 hours
4 Cool to room temperature and wash the reaction mixture with dilute hydrochloric acid to remove pyridine hydrochloride and other impurities
5 Wash with brine to remove residual aqueous impurities
6 Dry the organic layer over anhydrous sodium sulfate
7 Filter and evaporate the solvent under reduced pressure
8 Recrystallize the crude product from ethanol or suitable solvent to obtain pure this compound

This procedure is adapted from the synthesis of closely related sulfonamide compounds and is consistent with the preparation of the target compound.

Reaction Mechanism Insights

  • The nucleophilic amine attacks the sulfur atom of the sulfonyl chloride.
  • The chloride ion is displaced, forming the sulfonamide bond.
  • Pyridine serves dual roles: as a solvent and as a base to trap the HCl byproduct, preventing acid-catalyzed side reactions.
  • The reaction is typically regioselective, targeting the primary amine without affecting other functional groups.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent Dichloromethane/pyridine (15:1) Pyridine neutralizes HCl, improves yield
Temperature 313 K (approx. 40 °C) Mild heating accelerates reaction
Reaction time 24 hours Ensures completion
Molar ratio 1 equiv amine : 2-3 equiv sulfonyl chloride Excess sulfonyl chloride ensures full conversion
Purification Recrystallization from ethanol Enhances purity

Optimizing these parameters can improve yield and purity. Excess sulfonyl chloride is often used to drive the reaction to completion, but excessive amounts may require thorough purification.

Analytical Data Supporting Preparation

Summary Table of Preparation Method

Aspect Details
Starting Materials 5-bromopyridine-3-amine, 4-methylbenzenesulfonyl chloride
Solvent System Dichloromethane/pyridine mixture
Reaction Temperature 313 K (40 °C)
Reaction Time 24 hours
Work-up Acid wash, brine wash, drying, solvent removal
Purification Recrystallization from ethanol
Yield Approximately 68% (based on related sulfonamide syntheses)
Key Considerations Use of pyridine to neutralize HCl, control of temperature to avoid side reactions

Research Findings and Notes

  • The sulfonamide linkage formation is robust and widely used in synthesizing aromatic sulfonamides.
  • The presence of bromine on the pyridine ring allows for further functionalization via cross-coupling reactions if desired.
  • The reaction conditions are mild enough to preserve sensitive functional groups.
  • Literature reports emphasize the importance of solvent choice and temperature control to maximize yield and purity.
  • No significant side products are typically observed under these conditions, but purification is essential to remove unreacted starting materials and pyridinium salts.

Chemical Reactions Analysis

Alkylation Reactions

The sulfonamide nitrogen undergoes alkylation with electrophilic reagents:

  • Iodoacetamide alkylation : Treatment with iodoacetamide and N,N-diisopropylethylamine (DIPEA) in DMF produces 2-(5-bromo-3-fluoro-2-(tosylimino)pyridin-1(2H)-yl)acetamide .

Reaction TypeReagents/ConditionsProductYield
Nitrogen alkylationIodoacetamide, DIPEA, DMF, RT, 3hAlkylated sulfonamide derivative82%

Cyclization Reactions

The compound participates in cyclization to form heterocyclic frameworks:

  • Imidazopyridine formation : Reaction with trifluoroacetic anhydride (TFAA) induces cyclization to yield 6-bromo-8-fluoroimidazo[1,2-a]pyridine derivatives .

Reaction TypeReagents/ConditionsProductYield
CyclizationTFAA, DCM, 0°C to RTImidazopyridine core75%

Cross-Coupling Reactions

The bromine substituent enables transition metal-catalyzed cross-coupling:

  • Suzuki–Miyaura coupling : Reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the presence of Pd(dppf)Cl₂ and Cs₂CO₃ yields biaryl derivatives .

Reaction TypeReagents/ConditionsProductYield
Suzuki couplingPd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100°C, 12h6-(Pyridin-4-yl)imidazopyridine89%

Derivatization and Further Modifications

The sulfonamide group facilitates additional functionalization:

  • Amide coupling : Reaction with 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoic acid using HATU and DIPEA forms a benzamide derivative .

  • Piperazine incorporation : Condensation with 1-methylpiperazine under peptide coupling conditions generates tertiary amides .

Reaction TypeReagents/ConditionsProductYield
Amide formationHATU, DIPEA, DMA, RT, 2hBenzamide-piperazine conjugate96%

Key Mechanistic Insights

  • C–N bond activation : The tosyl group enhances reactivity in cross-electrophile coupling (XEC) reactions by facilitating oxidative addition at nickel catalysts .

  • Steric effects : Bulky substituents on the pyridine ring influence regioselectivity in cyclization and coupling reactions .

Scientific Research Applications

N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide has been investigated for its antiviral properties, particularly against flaviviruses such as the tick-borne encephalitis virus (TBEV) and West Nile virus (WNV). Research indicates that sulfonamide derivatives exhibit promising antiviral activity, suggesting that modifications to the sulfonamide moiety can enhance efficacy against these viruses .

Antiviral Mechanism

The compound's mechanism involves interference with viral replication processes. Studies have shown that derivatives containing sulfonyl groups can inhibit key viral proteins, thereby reducing viral load in infected cells. For instance, spirocyclic compounds similar to this compound have demonstrated effective inhibition of viral replication in vitro, which could be attributed to their structural features that facilitate interaction with viral targets .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to undergo various chemical transformations, making it valuable in the development of new pharmaceutical agents.

Synthesis of Isoxazolines

One notable application is in the synthesis of isoxazolines, which are known for their broad range of biological activities including antitumor and antibacterial properties. The introduction of this compound into synthetic pathways has been shown to yield compounds with enhanced biological profiles .

Cu-Catalyzed Reactions

The compound can also participate in copper-catalyzed reactions, facilitating the formation of C-N bonds. This property is particularly useful in creating complex molecular architectures that are relevant for drug discovery .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

Study Focus Findings
Study 1Antiviral ActivityDemonstrated significant inhibition of TBEV in vitro with EC50 values indicating potent antiviral effects .
Study 2Synthesis of IsoxazolinesUtilized as a precursor for synthesizing isoxazolines with notable antitumor activities .
Study 3C-N Coupling ReactionsShowed effectiveness in facilitating Cu-catalyzed C-N coupling reactions, leading to high yields of target compounds .

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromopyridine and sulfonamide groups are key to its activity, allowing it to interact with specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues are compared below based on substituents, molecular features, and applications:

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents Applications References
N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide Bromopyridinyl, tosyl, methyl 481.40 Br, CH₃, SO₂ Industrial synthesis, intermediates
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) Benzyloxy, trimethylpyridinyl, CF₃ N/A OCH₂Ph, CF₃ Electrochemical polymers, potential drug intermediates
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorophenyl chromenone, pyrazolopyrimidine 589.1 (M+1) F, SO₂NHCH₃ Kinase inhibition, pharmaceuticals
3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol Bromopyridinyl, propargyl alcohol N/A Br, C≡CCH₂OH Click chemistry, ligand synthesis

Key Differences and Implications

Electronic and Steric Effects
  • Bromine vs. Trifluoromethyl : Bromine in the target compound offers moderate electron withdrawal, while CF₃ in 17d provides stronger inductive effects, enhancing lipophilicity and metabolic stability.
  • Tosyl vs.
Solubility and Reactivity
  • The methyl and tosyl groups in the target compound reduce aqueous solubility compared to hydroxylated analogues like 3-(5-bromopyridin-3-yl)-prop-2-yn-1-ol .
  • Benzyloxy in 17d increases lipophilicity but introduces susceptibility to oxidative metabolism.

Biological Activity

N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The compound's structure can be summarized as follows:

  • Chemical Formula : C15H16BrN2O2S
  • Molecular Weight : 364.27 g/mol
  • Functional Groups : Sulfonamide, bromine substituent on the pyridine ring.

Antiviral Activity

Recent studies have indicated that compounds with sulfonamide moieties exhibit antiviral properties. For instance, derivatives similar to this compound have shown activity against various viruses, including flaviviruses such as the West Nile virus (WNV) and tick-borne encephalitis virus (TBEV).

In a comparative study, several sulfonamide derivatives were tested in vitro for their antiviral efficacy. The results indicated that compounds with lipophilic substituents exhibited enhanced antiviral activity. For example, one derivative demonstrated an EC50 value of 1.3 ± 0.5 μM against WNV, highlighting the importance of structural modifications in enhancing bioactivity .

Enzyme Inhibition

The sulfonamide group is known to interact with various enzymes, particularly carbonic anhydrases and certain proteases. Compounds like this compound may act as enzyme inhibitors by mimicking the natural substrate or binding at the active site.

A study focusing on sulfonamides revealed that modifications in the aromatic rings significantly affected their inhibitory potency against specific target enzymes. The presence of a bromine atom in the pyridine ring could potentially enhance interactions through halogen bonding, thus improving inhibition rates .

The mechanism by which this compound exerts its biological effects can be attributed to:

  • Enzyme Interaction : The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition.
  • Antiviral Mechanism : Similar compounds disrupt viral replication processes by inhibiting viral proteins essential for replication and assembly .

Case Study: Antiviral Screening

In a recent antiviral screening study involving various sulfonamide derivatives, this compound was evaluated for its efficacy against TBEV using porcine embryo kidney (PEK) cells. The compound exhibited promising results with an EC50 value indicating moderate antiviral activity. The study emphasized the need for further optimization of the compound's structure to enhance its potency .

Comparative Analysis of Sulfonamides

Compound NameStructureEC50 (μM)Activity Type
This compoundStructureTBDAntiviral
Spiro-isoxazoline derivativeStructure2.0 ± 0.5Antiviral
Trimethylphenyl-sulfonamideStructureTBDAntiviral

Q & A

Q. What are the recommended synthetic routes for N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide, and how can regioselectivity be controlled?

The compound is synthesized via a two-step sulfonylation process. First, the amine group of 5-bromo-3-aminopyridine is protected using tosyl chloride (4-methylbenzenesulfonyl chloride) in pyridine under ice-cooled conditions to prevent over-reaction. The reaction is monitored by TLC, and the product is isolated via recrystallization (MeOH/CH₂Cl₂). Regioselectivity is influenced by steric and electronic factors: the bromine atom at the 5-position of pyridine directs sulfonylation to the adjacent amine. Excess sulfonyl chloride and low temperatures (273 K) minimize disubstitution .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks using chemical shifts (e.g., aromatic protons at δ 7.03–7.80 ppm, methyl groups at δ 2.40 ppm) and coupling constants (e.g., J = 7.7–8.4 Hz for aryl protons) .
  • HRMS (ESI-TOF) : Confirm molecular weight (e.g., observed 491.1065 vs. calculated 491.1070 for C₂₄H₂₄N₂NaO₄S₂) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1357 cm⁻¹) and aryl C-H stretches (~3055 cm⁻¹) .

Q. How does the tosyl group act as a protecting group in the synthesis of sulfonamide derivatives?

The tosyl group (4-methylbenzenesulfonyl) stabilizes the amine against oxidation or unwanted nucleophilic reactions. It is introduced via reaction with tosyl chloride in pyridine, forming a stable sulfonamide that can later be cleaved under acidic (e.g., HBr/AcOH) or reductive conditions (e.g., Na/NH₃) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsion angles. For example, the sulfonamide S-N bond length (~1.63 Å) and dihedral angles between aromatic rings confirm steric interactions. Twinning or high-resolution data may require SHELXTL for robust refinement .

Q. What intermolecular interactions stabilize the crystal lattice, and how can they be analyzed?

Hydrogen-bonding networks (e.g., N-H···O=S) and π-π stacking between pyridine and benzene rings are critical. Graph Set Analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., R₂²(8) motifs) using software like Mercury. Thermal ellipsoid plots from ORTEP-3 highlight dynamic disorder .

Q. How can unexpected disubstitution products be addressed during synthesis?

Disubstitution (e.g., N,N-ditosylation) may occur if reaction conditions are not tightly controlled. To mitigate:

  • Use stoichiometric sulfonyl chloride (1:1 molar ratio).
  • Monitor reaction progress with TLC and quench immediately after completion.
  • Recrystallize in polar aprotic solvents (e.g., DCM/MeOH) to isolate the monosubstituted product .

Q. What strategies validate conflicting NMR or crystallographic data?

  • Density Functional Theory (DFT) : Compare computed vs. experimental NMR shifts (e.g., Gaussian09 with B3LYP/6-311+G(d,p)).
  • Hirshfeld Surface Analysis : Resolve crystallographic ambiguities (e.g., solvent inclusion) using CrystalExplorer.
  • Variable-Temperature NMR : Detect conformational flexibility or dynamic processes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide
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N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide

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